1-(Trifluoromethyl)-1-indanol
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Overview
Description
1-(Trifluoromethyl)-1-indanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an indanol structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and unique chemical properties, making it a valuable moiety in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indanone derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF₃I) in the presence of a metal catalyst like copper .
Industrial Production Methods: Industrial production of trifluoromethylated compounds often employs continuous flow strategies to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorine sources such as cesium fluoride, facilitating the rapid generation of trifluoromethyl-containing molecules .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1-indanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted indanols .
Scientific Research Applications
1-(Trifluoromethyl)-1-indanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1-indanol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing capacity, allowing it to form strong interactions with proteins and enzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethanol: Similar in structure but with a hydroxyl group instead of an indanol core.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Features a trifluoromethyl group attached to a phenol ring.
Uniqueness: 1-(Trifluoromethyl)-1-indanol is unique due to its combination of the trifluoromethyl group with the indanol structure, providing distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other trifluoromethylated compounds .
Properties
IUPAC Name |
1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMXTVZEDMFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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